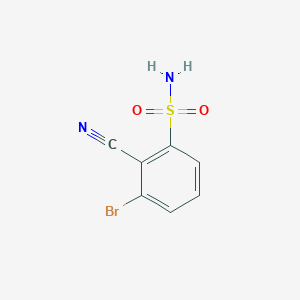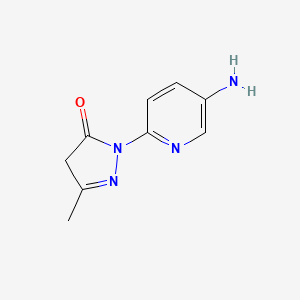
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that contains both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 5-aminopyridine with a suitable pyrazole precursor. One common method involves the cyclization of 5-aminopyridine with a 3-methyl-4,5-dihydro-1H-pyrazol-5-one derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor functions by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its combined pyrazole and pyridine ring structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and potential for diverse biological activities, making it a valuable compound in scientific research and drug development .
Propiedades
Fórmula molecular |
C9H10N4O |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(5-aminopyridin-2-yl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C9H10N4O/c1-6-4-9(14)13(12-6)8-3-2-7(10)5-11-8/h2-3,5H,4,10H2,1H3 |
Clave InChI |
KHUBMHMYIFHSDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1)C2=NC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




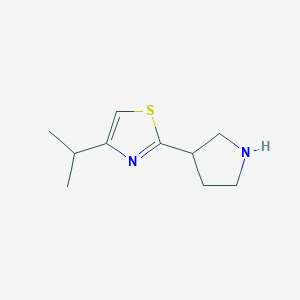
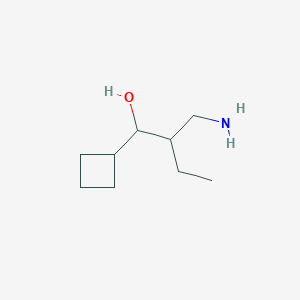
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
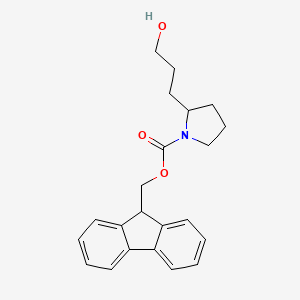


![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)
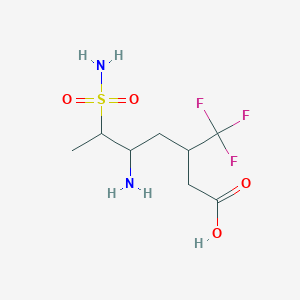
![2-Methyl-1-[1-(methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13188416.png)
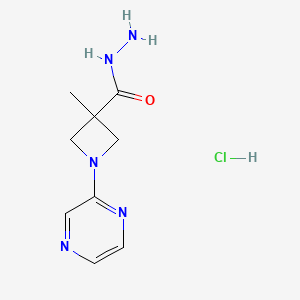
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
